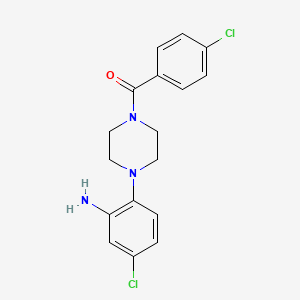

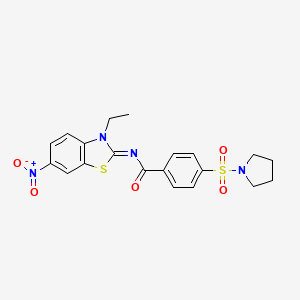

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone” is a potent and very isoform-selective inhibitor of AKR1C3 . AKR1C3 inhibitors are of interest as potential drugs for leukemia and hormone-related cancers .

Synthesis Analysis

The compound was synthesized by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis

The compound is a result of a series of chemical reactions involving palladium-catalysed coupling and aza-Michael addition . The reactions lead to the formation of a potent and isoform-selective inhibitor of AKR1C3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.69 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

Synthesis and Antimicrobial Activity

One study focused on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives with piperazine. These compounds, including similar structures to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, were tested for in vitro antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Another study reports the synthesis of derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, exploring their in vitro anticancer and antituberculosis activities. Selected compounds demonstrated significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential therapeutic applications of such compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

T-Type Calcium Channel Blocker

Research on a novel T-type calcium channel blocker, structurally related to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, demonstrated promise as a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for determining this compound in rat plasma, showing its potential utility in pain management (Noh et al., 2011).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

A study on solvent-polarity reconfigurable fluorescent logic gates involved compounds with a structure comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. These compounds were investigated for their potential applications in probing the microenvironment of cellular membranes and protein interfaces, indicating their relevance in biochemical and medical research (Gauci & Magri, 2022).

将来の方向性

特性

IUPAC Name |

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(19)11-15(16)20/h1-6,11H,7-10,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKOVBNKLJLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2383454.png)

![5-cyano-2-methyl-N-(2-methylphenyl)-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2383455.png)

![N-allyl-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2383456.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2383458.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2383460.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2383463.png)

![Dimethyl 2-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B2383469.png)